ジブロモビス(トリブチルホスフィン)ニッケル(II)

説明

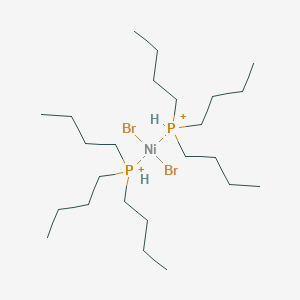

Dibromobis(tributylphosphine)nickel(II) is a nickel(II) complex where the central nickel atom is coordinated by two bromine atoms and two tributylphosphine ligands. The coordination environment of nickel in such complexes can vary, often displaying geometries that are square planar, trigonal bipyramidal, or distorted octahedral, depending on the steric and electronic properties of the ligands involved. While the provided papers do not directly discuss dibromobis(tributylphosphine)nickel(II), they do provide insights into the structural characteristics of similar nickel(II) complexes with bromine and phosphine ligands, which can be extrapolated to understand the potential properties of dibromobis(tributylphosphine)nickel(II).

Synthesis Analysis

The synthesis of nickel(II) complexes with phosphine and bromine ligands typically involves the reaction of nickel(II) salts with the appropriate phosphine ligands in the presence of a base or under inert conditions to prevent oxidation. For example, the synthesis of related complexes has been achieved by reacting tri-n-butylphosphine with bis(xanthate)nickel(II) complexes, resulting in red crystalline compounds with planar structures . Similarly, the reaction of tri-t-butylphosphine with nickel(II) bromide in alcoholic solution yields a green complex . These methods suggest that dibromobis(tributylphosphine)nickel(II) could potentially be synthesized through analogous reactions involving nickel(II) bromide and tributylphosphine.

Molecular Structure Analysis

The molecular structure of nickel(II) complexes with bromine and phosphine ligands can be quite diverse. For instance, the structure of dibromo-[1-(o-methoxyphenyl)-2,6-diazaoctane]nickel(II) shows a five-coordinate geometry that is intermediate between a trigonal bipyramid and a square pyramid . Another complex, dibromobis(benzyldiphenylphosphine)nickel(II), exhibits both square-planar and tetrahedral geometries within the same crystal structure, demonstrating the flexibility of nickel coordination . These examples indicate that dibromobis(tributylphosphine)nickel(II) could also exhibit a variety of geometries depending on the steric demands and electronic effects of the tributylphosphine ligands.

Chemical Reactions Analysis

Nickel(II) complexes with phosphine and bromine ligands are often reactive and can participate in various chemical reactions. For instance, they can act as catalysts in organic synthesis, as seen in the nickel(II)-catalyzed synthesis of tris-{2-(2-benzothiazolyl)phenyl}phosphine from tris(hydroxymethyl)phosphine . The reactivity of such complexes can be influenced by the electronic properties of the ligands and the overall geometry of the complex. Therefore, dibromobis(tributylphosphine)nickel(II) could potentially be involved in similar catalytic processes or serve as an intermediate in the synthesis of other organometallic compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of nickel(II) complexes are closely related to their molecular structures. For example, the planar structure and non-electrolytic nature of the complexes reported in suggest that dibromobis(tributylphosphine)nickel(II) might also display low solubility in non-polar solvents and exhibit non-electrolytic behavior. The paramagnetic nature of some nickel(II) complexes, as seen in , could also imply that dibromobis(tributylphosphine)nickel(II) may have magnetic properties that are dependent on its exact geometry and electronic configuration. Additionally, the crystal structures of related complexes provide insights into bond lengths and angles that could be expected for dibromobis(tributylphosphine)nickel(II), such as Ni-Br and Ni-P bond distances .

科学的研究の応用

クロスカップリング反応の触媒

ジブロモビス(トリブチルホスフィン)ニッケル(II)は、クロスカップリング反応の触媒として使用できます 。これらの反応は、炭素-炭素結合の形成において基本的であり、幅広い化学物質の合成に不可欠です。

C-X結合の還元

この化合物は、C-X結合の還元においても重要な役割を果たします 。このプロセスには、炭素-ハロゲン結合を炭素-水素結合に還元することが含まれ、これは多くの有機合成反応における重要なステップです。

Csp2ハロゲン化物のホモカップリング

ジブロモビス(トリブチルホスフィン)ニッケル(II)は、Csp2ハロゲン化物のホモカップリングに使用されます 。この反応は、2つの同一の有機ハロゲン化物をカップリングして新しい化合物を形成する反応であり、有機化学におけるビアリールやジアリールメタンの一般的な生成方法です。

アリールハロゲン化物の置換

この化合物は、アリールハロゲン化物の置換に使用されます 。この反応は、アリールハロゲン化物が求核剤によって置換される求核置換反応の一種です。

ジエンのオリゴマー化

ジブロモビス(トリブチルホスフィン)ニッケル(II)は、ジエンのオリゴマー化に使用されます 。このプロセスは、ジエンモノマーを重合させてより長い鎖状分子を形成することを含みます。これは、合成ゴムやその他のポリマーの生産における重要なプロセスです。

遷移金属触媒

ニッケル遷移金属とその錯体、ジブロモビス(トリブチルホスフィン)ニッケル(II)を含む、は、多くの合成変換、酸化付加、C-H活性化、還元脱離、酸化環化、クロスカップリング反応などで触媒として使用できます 。

Safety and Hazards

Dibromobis(tributylphosphine)nickel(II) is classified as Acute Tox. 4 Oral, Carc. 1B, Resp. Sens. 1, Skin Corr. 1B . It has the hazard statements H302 + H312 + H332 - H314 - H334 - H350 . The precautionary statements are P260 - P280 - P301 + P312 - P303 + P361 + P353 - P304 + P340 + P310 - P305 + P351 + P338 .

作用機序

Target of Action

Dibromobis(tributylphosphine)nickel(II) is a transition metal complex that primarily targets organic compounds in chemical reactions . It acts as a catalyst, facilitating the transformation of these compounds .

Mode of Action

The compound interacts with its targets by facilitating various chemical reactions. As a catalyst, it lowers the activation energy required for the reactions to proceed, thus accelerating the reaction rate .

Biochemical Pathways

Dibromobis(tributylphosphine)nickel(II) is involved in several organic synthesis reactions. It can catalyze hydrogenation of alkenes, conjugate addition reactions of cyclopentadiene to alkenes, and partial hydrogenation of acetylenes .

Result of Action

The primary result of Dibromobis(tributylphosphine)nickel(II)'s action is the successful completion of the catalyzed reactions. It enables the transformation of organic compounds, leading to the formation of desired products .

Action Environment

The action of Dibromobis(tributylphosphine)nickel(II) is influenced by various environmental factors. It is stable in air but soluble in ether, organic solvents, and ketone solvents . The compound should be stored under an inert gas (nitrogen or argon) at 2-8°C to maintain its stability . Safety measures should be taken while handling this compound due to its hazardous nature .

特性

IUPAC Name |

dibromonickel;tributylphosphane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/2C12H27P.2BrH.Ni/c2*1-4-7-10-13(11-8-5-2)12-9-6-3;;;/h2*4-12H2,1-3H3;2*1H;/q;;;;+2/p-2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRHYDBOXJQOUJY-UHFFFAOYSA-L | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCP(CCCC)CCCC.CCCCP(CCCC)CCCC.[Ni](Br)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H54Br2NiP2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

623.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15242-92-9 | |

| Record name | Dibromobis(tributylphosphine)nickel(II) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

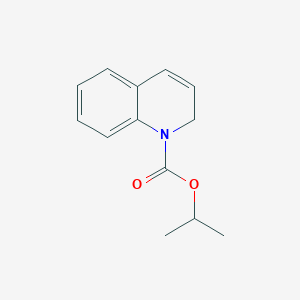

![[(8R,9S,13S,14S,17R)-17-hydroxy-13-methyl-16-oxo-7,8,9,11,12,14,15,17-octahydro-6H-cyclopenta[a]phenanthren-3-yl] hydrogen sulfate](/img/structure/B100531.png)